molecular formula C16H22BNO3 B2857851 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one CAS No. 1004294-99-8

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one

Cat. No.: B2857851
CAS No.: 1004294-99-8
M. Wt: 287.17
InChI Key: NEJCHNAOMQVWRR-UHFFFAOYSA-N
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Description

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one is a boronic acid derivative with a pyrrolidin-2-one ring This compound is of interest in various fields of chemistry due to its unique structure and reactivity

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with pyrrolidin-2-one under mild conditions.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method, where the boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst.

  • Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to increase yield and purity, using continuous flow reactors and automated systems for efficiency.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or boranes.

  • Substitution Reactions: The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boranes: Resulting from reduction reactions.

  • Substituted Products: Various nucleophilic substitution products.

Scientific Research Applications

Chemistry: The compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls, which are important in organic synthesis. Biology: It is used in the development of fluorescent probes and sensors for biological imaging. Medicine: Industry: Utilized in the synthesis of materials, such as covalent organic frameworks (COFs) and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but often include enzyme active sites and receptor binding sites.

Comparison with Similar Compounds

  • Boronic Acids: General class of compounds with similar reactivity.

  • Pyrrolidin-2-one Derivatives: Compounds with similar ring structures.

  • Suzuki-Miyaura Cross-Coupling Reagents: Other boronic acid derivatives used in cross-coupling reactions.

Properties

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)13-9-10-14(19)18-13/h5-8,13H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJCHNAOMQVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004294-99-8
Record name 5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
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